molecular formula C7H5FN2O2 B3295063 4-Fluoro-1H-indazole-3,6-diol CAS No. 887569-31-5

4-Fluoro-1H-indazole-3,6-diol

Cat. No. B3295063
CAS RN: 887569-31-5
M. Wt: 168.12 g/mol
InChI Key: MKZFOCFISXFNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic approaches have been explored for indazoles, including metal-catalyzed reactions and solvent-free conditions. Notably, a Cu(OAc)2-catalyzed facile synthesis of 1H-indazoles via N–N bond formation has been described. Starting from 2-(methylamino)benzonitrile, the reaction proceeds under O2 atmosphere in DMSO, yielding a diverse range of 1H-indazoles in good to excellent yields .


Molecular Structure Analysis

The molecular weight of 4-Fluoro-1H-indazole-3,6-diol is approximately 136.13 g/mol . Its IUPAC name is 4-fluoro-1H-indazole . The compound consists of a fluoride substituent at the 4-position, with the pyrazole ring fused to a benzene ring. It can readily undergo further functionalization via nucleophilic aromatic substitution reactions .


Chemical Reactions Analysis

While specific reactions involving 4-Fluoro-1H-indazole-3,6-diol are not explicitly documented, indazoles in general participate in various transformations. These include metal-catalyzed cyclizations, intramolecular aminations, and selective activation of functional groups. Transition metal-catalyzed approaches often yield good to excellent yields with minimal byproducts .


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning signals (GHS05, GHS07) and hazard statements related to health and skin/eye irritation. Precautionary measures are advised during handling .

Safety and Hazards

4-Fluoro-1H-indazole-3,6-diol poses potential hazards associated with its chemical properties. Users should adhere to safety guidelines, including protective equipment and proper handling procedures. Detailed safety information can be found in the provided Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-fluoro-6-hydroxy-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2/c8-4-1-3(11)2-5-6(4)7(12)10-9-5/h1-2,11H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZFOCFISXFNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indazole-3,6-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1H-indazole-3,6-diol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1H-indazole-3,6-diol
Reactant of Route 3
4-Fluoro-1H-indazole-3,6-diol
Reactant of Route 4
Reactant of Route 4
4-Fluoro-1H-indazole-3,6-diol
Reactant of Route 5
Reactant of Route 5
4-Fluoro-1H-indazole-3,6-diol
Reactant of Route 6
4-Fluoro-1H-indazole-3,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.